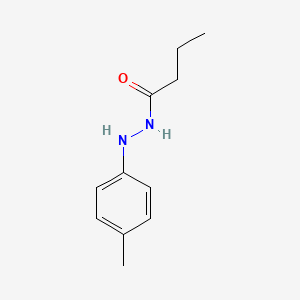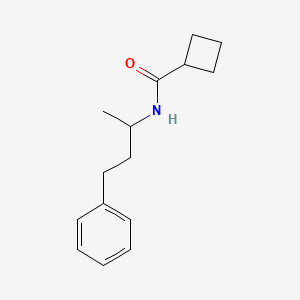
N'-(4-methylphenyl)butanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)butanohydrazide, also known as 4-MPH, is a chemical compound that has been widely used in scientific research. Its unique properties make it an ideal candidate for a variety of research applications. In
作用機序
The mechanism of action of N'-(4-methylphenyl)butanohydrazide is not fully understood. However, it is believed to work by inhibiting the activity of reactive oxygen species (ROS). ROS are molecules that are produced during normal cellular metabolism and can cause damage to cells and tissues. By inhibiting ROS activity, this compound may help to protect cells from damage and prevent the development of disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. Additionally, this compound has been shown to decrease the levels of lipid peroxidation, which is a marker of oxidative stress. These effects suggest that this compound may have potential as a therapeutic agent for diseases associated with oxidative stress.
実験室実験の利点と制限
One advantage of using N'-(4-methylphenyl)butanohydrazide in lab experiments is its high purity. This allows for accurate and reproducible results. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and design further studies.
将来の方向性
There are several future directions for research on N'-(4-methylphenyl)butanohydrazide. One potential area of research is its use as an anti-tumor agent. Further studies could investigate the mechanisms by which this compound inhibits tumor growth and its potential use in cancer therapy. Additionally, future research could focus on the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies could investigate the effects of this compound on the cardiovascular system and its potential use in preventing or treating cardiovascular disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. Its unique properties make it an ideal candidate for a variety of research applications. The synthesis method is relatively straightforward and yields a high purity product. This compound has been shown to have potential as an anti-tumor agent and in the treatment of diseases associated with oxidative stress. However, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
合成法
The synthesis of N'-(4-methylphenyl)butanohydrazide involves the reaction of 4-methylbenzoyl chloride with n-butylhydrazine. The resulting product is then purified through recrystallization. This method yields a high purity product and is relatively straightforward.
科学的研究の応用
N'-(4-methylphenyl)butanohydrazide has been used in a variety of scientific research studies. It has been shown to have potential as an anti-tumor agent, as it inhibits the growth of cancer cells. Additionally, this compound has been used in studies investigating the role of oxidative stress in various diseases, including Alzheimer's disease and Parkinson's disease. It has also been used in studies examining the effects of oxidative stress on the cardiovascular system.
特性
IUPAC Name |
N'-(4-methylphenyl)butanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-4-11(14)13-12-10-7-5-9(2)6-8-10/h5-8,12H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVPBGKEDVVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5986050.png)
![3-{[5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5986062.png)
![1-[2-hydroxy-3-(2-{[(2-isopropoxyethyl)amino]methyl}-4-methoxyphenoxy)propyl]-4-piperidinol](/img/structure/B5986070.png)

![1-(4-chlorobenzyl)-N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5986075.png)
![3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B5986096.png)
![1-[2-(3-acetylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B5986100.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[4-(5-pyrimidinylethynyl)benzyl]ethanamine](/img/structure/B5986111.png)
![N-(tert-butyl)-N'-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}urea](/img/structure/B5986117.png)
![2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B5986131.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5986137.png)
![methyl 3-[(3,4,5-triethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5986140.png)
![2-[2-(5-bromo-3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5986147.png)
![N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5986160.png)
